Ethyl 4-amino-2,6-difluorobenzoate
Overview
Description
Ethyl 4-amino-2,6-difluorobenzoate is a chemical compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2,6-difluorobenzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2,6-difluoro-4-aminobenzoate with lithium hydroxide in tetrahydrofuran (THF) at room temperature for 20 hours. This is followed by the addition of methanol to the reaction mixture, which is then stirred for another 20 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,6-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Lithium Hydroxide: Used in the initial synthesis step.
Methanol: Used as a solvent and reagent in the synthesis process.
Tetrahydrofuran (THF): Used as a solvent in the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its carboxylic acid form and other substituted derivatives.
Scientific Research Applications
Ethyl 4-amino-2,6-difluorobenzoate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2,6-difluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group and fluorine atoms play a crucial role in its binding affinity and reactivity with various biological molecules. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2,6-difluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4,6-difluorobenzoate: Similar structure but with the amino group in a different position.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research fields.
Biological Activity
Ethyl 4-amino-2,6-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉F₂N₁O₂
- Molecular Weight : 201.17 g/mol
- CAS Number : 191469-36-0
This compound features an amino group and two fluorine atoms on the benzene ring, which contribute to its reactivity and biological interactions. The presence of the ethyl ester enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Binding Affinity : The amino group and fluorine atoms are crucial for binding affinity to target biomolecules, leading to diverse biological effects .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Its structural components allow it to interact with bacterial cell membranes or intracellular targets, leading to inhibition of growth or cell death. Studies have shown efficacy against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values need further exploration .
Antiparasitic Activity
Emerging studies suggest potential antiparasitic activity. For instance, compounds with similar structures have shown effectiveness against malaria parasites by targeting specific metabolic pathways. This compound may share these properties, warranting investigation into its effects on parasitic models .
Study on Enzyme Interaction
A study focusing on the interaction of this compound with enzymes revealed that it could effectively inhibit certain metabolic enzymes involved in the biosynthesis of critical biomolecules. This inhibition was linked to alterations in cellular metabolism and growth inhibition in treated cells .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, comparative studies were conducted with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Mthis compound | C₈H₇F₂N₁O₂ | Moderate antibacterial |
Ethyl 2-amino-4,6-difluorobenzoate | C₉H₉F₂N₁O₂ | Low antiparasitic activity |
Ethyl 3-amino-4-fluorobenzoate | C₉H₉F₁N₁O₂ | Minimal enzyme inhibition |
These comparisons highlight the distinct biological activities attributed to structural variations within the compounds .
Properties
IUPAC Name |
ethyl 4-amino-2,6-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQLHONIWEPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191469-36-0 | |
Record name | 191469-36-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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